

Application Note: Enzastaurin Protocol for Apoptosis Induction and TUNEL Assay

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Compound of Interest		
Compound Name:	Enzastaurin	
Cat. No.:	B1662900	Get Quote

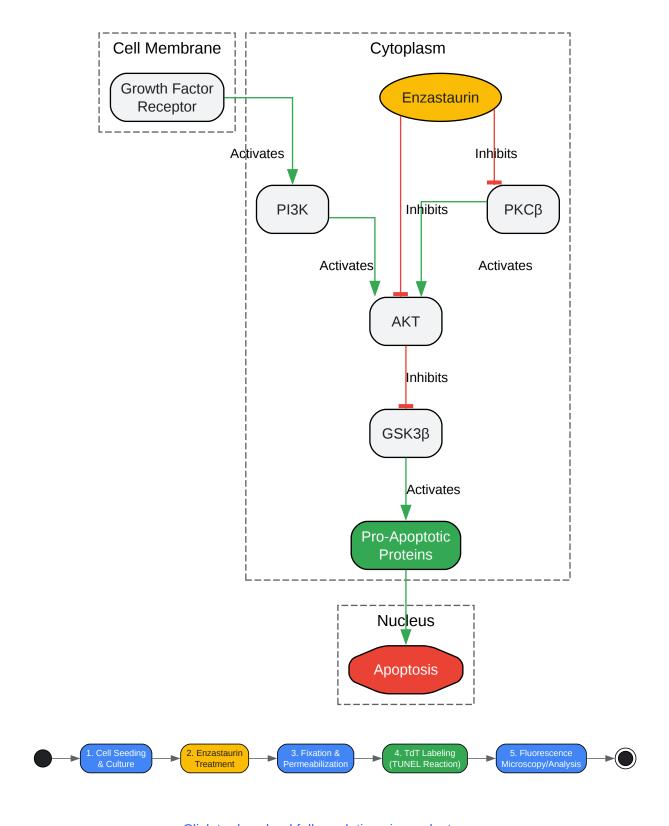
Audience: Researchers, scientists, and drug development professionals.

Abstract: **Enzastaurin** is an oral serine-threonine kinase inhibitor that has been investigated for its antineoplastic properties.[1][2] Its mechanism of action involves the suppression of tumor growth through multiple pathways, including the induction of apoptosis.[1][3] **Enzastaurin** selectively inhibits Protein Kinase C beta (PKC β) and suppresses signaling through the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][4][5] This disruption leads to decreased cell proliferation and the induction of programmed cell death in various cancer cell lines.[3][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common and reliable method for detecting the DNA fragmentation that is a characteristic hallmark of late-stage apoptosis, making it a suitable method for quantifying the apoptotic effects of **Enzastaurin**.[7][8][9] This document provides detailed protocols for inducing apoptosis in cancer cell lines using **Enzastaurin** and subsequently quantifying it via the TUNEL assay.

Mechanism of Action: Enzastaurin Signaling

Enzastaurin is a potent and selective ATP-competitive inhibitor of PKCβ.[10] By inhibiting PKCβ, it disrupts downstream signaling cascades.[5] Crucially, it also suppresses the PI3K/AKT pathway, which is frequently over-activated in cancer and plays a central role in promoting cell survival and inhibiting apoptosis.[4][11] The inhibition of AKT prevents the phosphorylation and subsequent inactivation of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β), ultimately promoting apoptotic pathways.[3][4]





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